molecular formula C17H15ClN2O2S B4618936 benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B4618936
M. Wt: 346.8 g/mol
InChI Key: VJOSYIJWULFTQR-UHFFFAOYSA-N
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Description

Benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H15ClN2O2S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0542766 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • This compound serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, demonstrating its utility in creating diverse polyheterocyclic systems with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Contributions to Medicinal Chemistry

  • Research has explored its applications in the synthesis of amide acetals to create pyridothienopyrimidines. The study focused on understanding how various factors, such as the substituent in the benzene ring and solvent temperature, affect the synthesis outcomes, leading to potential applications in creating compounds with medicinal properties (Medvedeva et al., 2010).

Advancements in Heterocyclic Chemistry

  • The compound has been utilized in the synthesis of selenium-containing heterocycles, showcasing the methodology for preparing novel pyrimidoseleno pyridine and thiazinoseleno pyridine derivatives. This research highlights its role in expanding the library of selenium-containing heterocycles with potential applications in various fields, including pharmaceutical chemistry (Abdel‐Hafez, Abdel-Mohsen, & El-Ossaily, 2006).

Role in Developing Antimicrobial Agents

  • Further exploration into its derivatives has led to the synthesis of novel compounds with promising antimicrobial activity, indicating the potential of these derivatives in developing new antimicrobial agents. Such studies underscore the importance of benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate in medicinal chemistry for creating compounds with specific biological activities (Patel, Agravat, & Shaikh, 2011).

Exploration of New Synthetic Pathways

  • Research has also been directed towards developing new synthetic pathways and reactions involving this compound, demonstrating its versatility as a building block in organic synthesis. This includes the development of novel methods for creating structurally diverse heterocycles, further expanding its application in synthetic and medicinal chemistry (Chigorina, Bespalov, & Dotsenko, 2019).

Properties

IUPAC Name

benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-9-12-14(19)15(23-16(12)20-10(2)13(9)18)17(21)22-8-11-6-4-3-5-7-11/h3-7H,8,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOSYIJWULFTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
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benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.